molecular formula C6H3ClO2S B8609611 2-chloro-1-(2-thienyl)-2-oxo-1-ethanone CAS No. 4075-60-9

2-chloro-1-(2-thienyl)-2-oxo-1-ethanone

Cat. No. B8609611
Key on ui cas rn: 4075-60-9
M. Wt: 174.61 g/mol
InChI Key: SZNAAPJHZVKWKD-UHFFFAOYSA-N
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Patent
US07947730B2

Procedure details

To a solution of oxo-thiophen-2-yl-acetic acid (8 g, 51.2 mmol), suspended in DCM (80 ml) and cooled to 5° C., is added oxalylchloride (5.3 ml, 61.5 mmol), followed by DMF (0.1 ml). Stirring is continued for 1 hour at 5° C. and 18 hours at room temperature. The reaction mixture is evaporated to dryness, toluene is then added and the mixture is evaporated once more to give the title compound as a dark oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[C:3](O)=[O:4].C(Cl)(=O)C([Cl:14])=O.CN(C=O)C>C(Cl)Cl>[O:1]=[C:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[C:3]([Cl:14])=[O:4]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O=C(C(=O)O)C=1SC=CC1
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness, toluene
ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated once more

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C(C(=O)Cl)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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